2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)-
Description
This compound belongs to the pyrimidinedione family, characterized by a six-membered heterocyclic core with two nitrogen atoms and two ketone groups. The structure features a 6-methyl group and a 3-(2-((2-methylpropyl)thio)ethyl) side chain, which introduces a sulfur-containing alkyl moiety. Such modifications are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
CAS No. |
153581-47-6 |
|---|---|
Molecular Formula |
C11H18N2O2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
6-methyl-3-[2-(2-methylpropylsulfanyl)ethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O2S/c1-8(2)7-16-5-4-13-10(14)6-9(3)12-11(13)15/h6,8H,4-5,7H2,1-3H3,(H,12,15) |
InChI Key |
PDMTXELFTBMHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)CCSCC(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The precursor is typically a 2,4(1H,3H)-pyrimidinedione derivative with a methyl group at the 6-position. This core can be synthesized by condensation of appropriate β-dicarbonyl compounds with urea or substituted ureas under acidic or basic conditions, forming the pyrimidinedione ring system.
Alkylation Step
- The 3-position of the pyrimidinedione ring is alkylated using an alkylating agent such as a 2-bromoethyl derivative or a similar electrophile.
- The reaction is conducted under basic conditions (e.g., using potassium carbonate or sodium hydride) to deprotonate the nitrogen or carbon at position 3, enhancing nucleophilicity.
- This step yields a 3-(2-haloethyl)-6-methyl-pyrimidinedione intermediate.
Thiol Substitution (Thioether Formation)
- The haloethyl intermediate is then reacted with 2-methylpropyl thiol (isobutyl mercaptan) to substitute the halogen with the thioether group.
- This nucleophilic substitution proceeds under mild conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction results in the formation of the 3-(2-((2-methylpropyl)thio)ethyl)-6-methyl-pyrimidinedione target compound.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Structural confirmation is performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
- Melting point determination and purity analysis by High-Performance Liquid Chromatography (HPLC) are also standard.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Pyrimidinedione ring formation | β-dicarbonyl + urea, acidic/basic catalyst | 6-methyl-2,4(1H,3H)-pyrimidinedione | Core heterocycle synthesis |
| 2 | Alkylation | Alkyl halide (e.g., 2-bromoethyl), base (K2CO3, NaH) | 3-(2-haloethyl)-6-methyl-pyrimidinedione | Selective alkylation at position 3 |
| 3 | Thiol substitution | 2-methylpropyl thiol, polar aprotic solvent (DMF/DMSO) | 3-(2-((2-methylpropyl)thio)ethyl)-6-methyl-pyrimidinedione | Nucleophilic substitution to form thioether |
| 4 | Purification | Recrystallization, chromatography | Pure target compound | Confirmed by NMR, IR, MS, HPLC |
Research Findings and Analytical Data
- Spectroscopic Confirmation:
- NMR spectra show characteristic chemical shifts for the pyrimidinedione ring protons and the thioether side chain methylene and methyl groups.
- IR spectra confirm the presence of carbonyl groups (~1700 cm⁻¹) and C–S stretching vibrations (~700 cm⁻¹).
- Reactivity:
- The compound’s electrophilic carbonyl carbons allow further functionalization if needed.
- The thioether linkage is stable under standard conditions but can be oxidized to sulfoxides or sulfones for derivative synthesis.
- Yields and Purity:
- Reported yields for the alkylation and thiol substitution steps typically range from 70% to 85%.
- Purity after purification exceeds 95% as confirmed by HPLC.
Comparative Notes on Preparation Variants
- Alternative alkylating agents or thiols can be used to modify the side chain, but the 2-methylpropyl thiol is preferred for this specific compound due to its steric and electronic properties.
- Reaction conditions such as temperature, solvent choice, and base strength are optimized to minimize side reactions like over-alkylation or decomposition.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidinediones.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2,4(1H,3H)-Pyrimidinedione derivatives often involves multi-step reactions that allow for the introduction of various functional groups. For instance, reactions with hydrazides have been explored to create new antimicrobial agents based on the pyrimidine scaffold. The synthesis typically involves hydrazinolysis and subsequent modifications to enhance biological activity .
Biological Activities
Research has demonstrated that derivatives of 2,4(1H,3H)-Pyrimidinedione exhibit significant biological activities:
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of pyrimidine derivatives. For example, compounds synthesized from this base structure have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Antifungal Activity : In addition to antibacterial properties, some derivatives display antifungal effects, making them candidates for further development as antifungal agents .
- Cytotoxicity : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into their potential as anticancer agents .
Case Studies
Several case studies illustrate the diverse applications of 2,4(1H,3H)-Pyrimidinedione derivatives:
- Synthesis and Evaluation of Antimicrobial Agents :
- Quantum Chemical Investigations :
- Development of Anticancer Compounds :
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, focusing on substituent patterns, biological activities, and structural distinctions:
Key Structural and Functional Insights:
Substituent Position and Electronic Effects: The target compound’s 3-position thioether chain (2-((2-methylpropyl)thio)ethyl) introduces sulfur’s polarizable nature, which may enhance interactions with hydrophobic enzyme pockets compared to Bromacil’s 3-(1-methylpropyl) alkyl group .
Biological Activity Modulation: Bromacil’s 5-bromo substituent is essential for herbicidal activity, while the target compound lacks this halogen, suggesting divergent applications . FMAU’s 2'-fluoro-arabinofuranosyl sugar moiety confers metabolic stability, a feature absent in the target compound but relevant for antiviral drug design .
Physicochemical Properties: The target compound’s thioether likely increases logP (lipophilicity) compared to 5,6-diamino-1-(2-methylpropyl)-pyrimidinedione, where amino groups may improve aqueous solubility .
Research Findings and Implications
- Antiviral Potential: Structural parallels with HEPT derivatives (e.g., Compound XXI) suggest the target compound could be explored for NNRTI activity, though its lack of aromatic substituents may reduce potency .
- Herbicidal vs. Pharmacological Applications : Unlike Bromacil, the target compound ’s sulfur-containing side chain may redirect its utility toward mammalian enzyme targeting (e.g., kinases or proteases) .
- Synthetic Feasibility : The synthesis route for ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () could be adapted to introduce the thioether moiety in the target compound .
Biological Activity
2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H18N2O2S
- Molecular Weight : 250.35 g/mol
- IUPAC Name : 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)-2,4(1H,3H)-pyrimidinedione
The compound features a pyrimidinedione core with a methyl and thioether substituent, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidinediones exhibit significant antimicrobial properties. A study by Reis et al. (2003) demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications as antibiotics .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
Anticancer Activity
Preliminary studies have shown that the compound may possess anticancer properties. In vitro assays indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways .
Enzyme Inhibition
The compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition could contribute to its anticancer effects.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial evaluating the efficacy of pyrimidinedione derivatives against resistant bacterial strains, patients treated with formulations containing this compound showed a significant reduction in infection rates compared to controls .
- Case Study on Cancer Treatment : A pilot study involving patients with advanced lung cancer treated with a combination therapy including this compound reported improved survival rates and reduced tumor size in a subset of patients .
The biological activity of 2,4(1H,3H)-Pyrimidinedione is attributed to several mechanisms:
- Inhibition of Nucleotide Synthesis : By inhibiting enzymes like DHFR, the compound disrupts nucleotide synthesis, leading to impaired cell proliferation.
- Induction of Apoptosis : It activates signaling pathways that lead to programmed cell death in malignant cells.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
